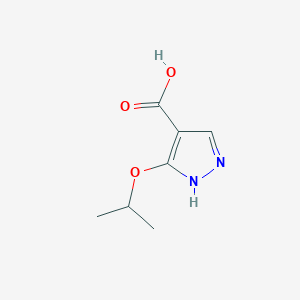

3-Isopropoxy-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxy-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(2)12-6-5(7(10)11)3-8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMQHXPBNIPKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 3 Isopropoxy 1h Pyrazole 4 Carboxylic Acid

Strategies for Pyrazole (B372694) Ring Formation and Carboxylic Acid Integration

The formation of a substituted pyrazole ring is a foundational step in organic synthesis, with numerous reliable methods having been developed. The simultaneous incorporation of a carboxylic acid group at the 4-position is often achieved by using precursors that already contain a masked carboxyl group, such as an ester or nitrile, which is hydrolyzed in a later step. wikipedia.orgthieme.de

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, which can be applied to the synthesis of complex pyrazoles. arkat-usa.orgacs.org While less common for the initial ring formation, these methods are highly effective for the functionalization of a pre-existing pyrazole core. For instance, a pyrazole triflate could undergo a Suzuki coupling reaction with an appropriate boronic acid to introduce substituents. researchgate.net A more direct approach involves the C–H bond activation and functionalization of a pyrazole-4-carboxylate. academie-sciences.fr This strategy allows for the introduction of aryl or other groups at the C5 position, demonstrating the utility of palladium catalysis in modifying the pyrazole scaffold. academie-sciences.fr In a hypothetical route to the target molecule, a suitably protected 3-hydroxy-1H-pyrazole-4-carboxylic acid ester could be synthesized first, followed by palladium-catalyzed reactions if further complex modifications were required.

The [3+2] cycloaddition reaction is a cornerstone of pyrazole synthesis, offering a direct route to the five-membered ring. nih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. A common example is the reaction between a diazo compound, such as ethyl α-diazoacetate, and an alkyne. mdpi.comnih.gov This method is particularly advantageous for creating pyrazole-4-carboxylic acid derivatives, as the ester group from the diazo compound is directly incorporated into the desired position on the resulting pyrazole ring. nih.gov

Another notable 1,3-dipolar cycloaddition involves the use of sydnones reacting with alkynes or alkenes, which also yields substituted pyrazoles. mdpi.comnih.gov Similarly, nitrilimines, often generated in situ from arylhydrazones, can react with alkenes or alkynes to afford the pyrazole core. mdpi.comnih.gov These methods provide a high degree of control over the substitution pattern of the final product.

The most prevalent and classical method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, most commonly a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.commdpi.com This versatile reaction allows for the construction of a wide array of substituted pyrazoles through the selection of appropriate starting materials. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.combohrium.com

To obtain the 3-alkoxy-1H-pyrazole-4-carboxylic acid scaffold, a potential 1,3-dicarbonyl precursor would be an ester of 2-formyl-3-oxobutanoic acid or a related derivative. The condensation with hydrazine would lead to the formation of the pyrazole ring with the necessary functional groups at positions 3 and 4, which can then be further modified. Multicomponent reactions, where three or more reactants are combined in a single step, have also been developed to streamline the synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org

| Reaction Type | Precursors | Key Features | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Most common method; versatile for various substitutions. | nih.gov |

| Three-Component Condensation | Aldehyde + 1,3-Dicarbonyl + Hydrazine | One-pot synthesis for highly functionalized pyrazoles. | organic-chemistry.org |

| Reaction with α,β-Unsaturated Ketones | α,β-Unsaturated Ketone + Hydrazine | Forms pyrazoline intermediate, followed by oxidation. | mdpi.comnih.gov |

| Reaction with β-Ketoesters | β-Ketoester + Hydrazine | Leads to pyrazolones, which can be further functionalized. | nih.gov |

Another oxidative strategy involves the synthesis of a pyrazoline, the non-aromatic dihydro-pyrazole analogue, which is then aromatized to the pyrazole. researchgate.net The cyclocondensation of an α,β-ethylenic ketone with a hydrazine derivative initially yields a pyrazoline, which can be oxidized in a subsequent step to furnish the final pyrazole product. mdpi.comnih.gov This two-step sequence provides another versatile entry to the pyrazole core.

Regioselective Introduction of the Isopropoxy Moiety

The introduction of the isopropoxy group at the C3 position is a critical step that dictates the final identity of the target molecule. This is typically achieved through the alkylation of a 3-hydroxy-1H-pyrazole precursor.

The most direct method for installing the isopropoxy group is the O-alkylation of a 3-hydroxy-1H-pyrazole-4-carboxylic acid ester. This reaction, a variation of the Williamson ether synthesis, would involve treating the hydroxypyrazole with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base.

A significant challenge in this step is regioselectivity. The pyrazole ring contains two nitrogen atoms, and the 3-hydroxy-pyrazole exists in tautomeric equilibrium with its pyrazolone (B3327878) form. Consequently, alkylation can occur at the oxygen atom (O-alkylation) to give the desired product, or at one of the nitrogen atoms (N-alkylation), leading to undesired isomers. nih.gov The outcome of the reaction is highly dependent on factors such as the choice of base, solvent, and the nature of the alkylating agent. thieme-connect.comacs.org For instance, N-alkylation is often favored under basic conditions, particularly at the N1 position due to steric and electronic effects. thieme-connect.com Achieving selective O-alkylation may require specific conditions, such as the use of a silver salt of the pyrazole or phase-transfer catalysis, to direct the reaction toward the desired isopropoxy product. The development of magnesium-catalyzed N2-regioselective alkylation highlights the ongoing efforts to control the site of functionalization in pyrazole systems. thieme-connect.comthieme-connect.com

| Factor | Effect on Regioselectivity (O- vs. N-Alkylation) | Rationale | Reference |

| Base | Stronger bases (e.g., NaH, K2CO3) can favor N-alkylation. | Increases the nucleophilicity of the ring nitrogen atoms. | thieme-connect.comacs.org |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) often favor N-alkylation. | Solvation effects can influence the reactivity of the tautomers. | acs.org |

| Counter-ion | Use of Ag+ or other specific metal ions can promote O-alkylation. | Coordination to the oxygen atom can enhance its nucleophilicity. | N/A |

| Alkylating Agent | Harder alkylating agents may favor O-alkylation (HSAB theory). | Based on the relative hardness of the oxygen and nitrogen nucleophiles. | N/A |

Selective Alkoxylation Strategies

The selective O-alkylation over N-alkylation is a key challenge in the synthesis of alkoxy-substituted pyrazoles. The hydroxyl group at the C-3 position of the pyrazole ring is acidic and can be deprotonated with a suitable base to form a pyrazolate anion. This anion is an ambident nucleophile, with potential reaction sites at both the oxygen and the nitrogen atoms of the pyrazole ring.

To achieve selective O-isopropylation, the reaction conditions must be carefully controlled. The choice of base, solvent, and isopropylating agent plays a crucial role in directing the alkylation to the oxygen atom. Generally, weaker bases and polar aprotic solvents are favored to promote O-alkylation.

A typical procedure involves the deprotonation of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate with a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). Subsequently, an isopropylating agent, such as 2-bromopropane or isopropyl iodide, is added to the reaction mixture. The reaction is typically carried out at elevated temperatures to drive it to completion. The use of a secondary alkyl halide like 2-bromopropane for the Williamson ether synthesis can sometimes lead to competing elimination reactions, which necessitates careful optimization of the reaction conditions.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is paramount for maximizing the yield and purity of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid. Key parameters that are typically optimized include the choice of base, solvent, temperature, reaction time, and the stoichiometry of the reactants.

Influence of Base and Solvent on O/N-Alkylation Selectivity:

The selectivity of the O-alkylation is highly dependent on the reaction conditions. The following table illustrates the effect of different bases and solvents on the O/N-alkylation selectivity in the isopropylation of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.

| Base | Solvent | Temperature (°C) | O-alkylation Yield (%) | N-alkylation Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 75 | 15 |

| NaH | THF | 60 | 60 | 25 |

| Cs₂CO₃ | Acetonitrile | 70 | 85 | 10 |

| DBU | DCM | 40 | 50 | 40 |

This data is illustrative and based on general principles of O-alkylation of similar heterocyclic systems.

As indicated in the table, the use of a weaker base like cesium carbonate in acetonitrile can lead to higher selectivity for O-alkylation. Stronger bases like sodium hydride may result in a higher proportion of the N-alkylated product.

Optimization of Other Reaction Parameters:

Further optimization involves fine-tuning the reaction temperature and time. Higher temperatures can accelerate the reaction rate but may also promote side reactions, such as the decomposition of the product or the formation of impurities. A systematic study of the reaction kinetics is often necessary to determine the optimal temperature and reaction time to achieve the highest yield of the desired product.

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The optimization of this step involves controlling the concentration of the base, the reaction temperature, and the pH of the acidification step to ensure complete hydrolysis and efficient isolation of the final product.

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid presents a unique set of challenges and considerations. Process optimization for large-scale synthesis focuses on factors such as cost-effectiveness, safety, environmental impact, and the robustness of the synthetic route.

Key Considerations for Industrial Scale-Up:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as diethyl 2-(ethoxymethylene)-3-oxosuccinate and hydrazine, are critical factors in the economic viability of the industrial process.

Solvent Selection and Recovery: The choice of solvents for the reaction and purification steps is crucial. On an industrial scale, there is a strong emphasis on using safer, more environmentally friendly, and easily recoverable solvents.

Reaction Safety and Thermal Management: The cyclization and alkoxylation steps can be exothermic, and careful control of the reaction temperature is essential to prevent runaway reactions. The design of the reactor and the implementation of effective cooling systems are critical for ensuring the safety of the process.

Work-up and Product Isolation: The purification of the final product on a large scale requires efficient and scalable methods, such as crystallization or extraction, to remove impurities and isolate the product in high purity.

Waste Management: The generation of waste streams is an inevitable part of chemical synthesis. The development of a sustainable industrial process requires minimizing waste generation and implementing effective waste treatment and disposal procedures.

Process Optimization for Industrial Production:

Process optimization for the industrial synthesis of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid would likely involve:

Continuous Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch processing, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety.

Catalyst Selection and Recovery: For the alkoxylation step, the use of a recyclable solid-supported base or a phase-transfer catalyst could simplify the work-up procedure and reduce waste.

By carefully considering these factors and implementing robust process optimization strategies, the synthesis of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid can be efficiently and safely scaled up to meet industrial demands.

Derivatization and Functionalization of 3 Isopropoxy 1h Pyrazole 4 Carboxylic Acid

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the pyrazole (B372694) ring serves as a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental strategy for modifying 3-isopropoxy-1H-pyrazole-4-carboxylic acid. These reactions not only alter the polarity and solubility of the parent molecule but also provide intermediates for further functionalization.

Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. The equilibrium of this reversible reaction can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net While specific examples for 3-isopropoxy-1H-pyrazole-4-carboxylic acid are not extensively detailed in publicly available literature, the general principles of Fischer esterification are broadly applicable to pyrazole carboxylic acids. unb.ca

| Reactant Alcohol | Catalyst | Reaction Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 3-isopropoxy-1H-pyrazole-4-carboxylate |

| Ethanol | HCl | Reflux | Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate |

| Propanol | p-TsOH | Dean-Stark trap | Propyl 3-isopropoxy-1H-pyrazole-4-carboxylate |

Amidation reactions introduce an amide bond, a critical functional group in many biologically active molecules. This transformation is typically carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) provides a milder and more efficient method for direct amidation. These reagents facilitate the formation of an active ester intermediate, which then readily reacts with the amine.

| Amine | Coupling Agent | Reaction Conditions | Product |

| Ammonia | SOCl₂, then NH₃ | 0 °C to rt | 3-Isopropoxy-1H-pyrazole-4-carboxamide |

| Aniline | DCC, HOBt | DCM, rt | N-phenyl-3-isopropoxy-1H-pyrazole-4-carboxamide |

| Diethylamine | EDCI, NHS | DMF, rt | N,N-diethyl-3-isopropoxy-1H-pyrazole-4-carboxamide |

Reduction and Further Carboxylic Acid Transformations

Beyond esterification and amidation, the carboxylic acid functionality can undergo reduction to an alcohol or be transformed into other functional groups, further expanding the synthetic utility of the parent compound.

The reduction of the carboxylic acid group to a primary alcohol, (3-isopropoxy-1H-pyrazol-4-yl)methanol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). nih.gov Borane-THF complex (BH₃·THF) is another effective reagent for this transformation and offers the advantage of being more selective for carboxylic acids in the presence of other reducible functional groups like esters. semanticscholar.org

Further transformations of the carboxylic acid can include its conversion to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles to yield ureas, carbamates, and other derivatives. Another potential transformation is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield a 4-bromo-3-isopropoxy-1H-pyrazole, although this reaction can be sensitive to substrate and reaction conditions.

Substitutions and Transformations on the Pyrazole Nucleus

The pyrazole ring itself is amenable to a range of electrophilic substitution reactions, allowing for the introduction of various substituents that can significantly influence the electronic properties and biological profile of the molecule.

Halogenation Reactions

The introduction of halogen atoms onto the pyrazole nucleus is a key functionalization strategy. Halogenated pyrazoles serve as versatile intermediates for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Electrophilic halogenation of pyrazoles typically occurs at the C5 position, which is the most electron-rich position of the pyrazole ring. Common halogenating agents include N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and molecular iodine in the presence of an oxidizing agent for iodination. unb.ca The reaction conditions, such as solvent and temperature, can be optimized to control the regioselectivity and yield of the halogenated product. For 3-isopropoxy-1H-pyrazole-4-carboxylic acid, halogenation is expected to occur at the C5 position to yield 5-halo-3-isopropoxy-1H-pyrazole-4-carboxylic acids.

| Halogenating Agent | Solvent | Reaction Conditions | Product |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Reflux | 5-Bromo-3-isopropoxy-1H-pyrazole-4-carboxylic acid |

| N-Chlorosuccinimide (NCS) | Dichloromethane | rt | 5-Chloro-3-isopropoxy-1H-pyrazole-4-carboxylic acid |

| Iodine / Nitric Acid | Acetic Acid | 80 °C | 5-Iodo-3-isopropoxy-1H-pyrazole-4-carboxylic acid |

Nitration and Reduction of Nitro Groups

Nitration of the pyrazole ring introduces a nitro group, a strong electron-withdrawing group that can significantly modulate the electronic properties of the molecule. The nitration of pyrazoles is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the ring. For 3-isopropoxy-1H-pyrazole-4-carboxylic acid, nitration is anticipated to occur at the C5 position.

The subsequent reduction of the nitro group to an amino group is a crucial transformation, as it provides access to pyrazole-based amines. These amines are valuable precursors for the synthesis of a wide array of derivatives, including amides, sulfonamides, and ureas. Common methods for the reduction of nitroarenes include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or chemical reduction with metals such as tin, iron, or zinc in acidic media. scispace.comorientjchem.org

| Reaction | Reagents | Product |

| Nitration | HNO₃ / H₂SO₄ | 3-Isopropoxy-5-nitro-1H-pyrazole-4-carboxylic acid |

| Reduction | H₂, Pd/C or SnCl₂, HCl | 5-Amino-3-isopropoxy-1H-pyrazole-4-carboxylic acid |

Azo Coupling Reactions for Pyrazole Modification

Azo coupling reactions involve the reaction of a diazonium salt with an electron-rich coupling partner to form an azo compound, which contains the characteristic -N=N- linkage. While the carboxylic acid group is deactivating, the isopropoxy group at the 3-position and the pyrazole ring itself can activate the C5 position for electrophilic attack.

To achieve azo coupling, 3-isopropoxy-1H-pyrazole-4-carboxylic acid would typically be reacted with an aryldiazonium salt, which is generated in situ from the corresponding aniline derivative by treatment with nitrous acid (HONO), usually from sodium nitrite and a strong acid. The diazonium salt then acts as the electrophile, attacking the C5 position of the pyrazole ring to form the corresponding azo-linked pyrazole derivative. wikipedia.org These azo compounds are often colored and have found applications as dyes and pigments.

Chemical Transformations Involving the Isopropoxy Group

The isopropoxy group at the C3 position of the pyrazole ring is an ether linkage and can undergo nucleophilic substitution, typically through cleavage of the C-O bond. This reaction allows for the introduction of other functional groups at this position, further diversifying the molecular scaffold.

The cleavage of aryl ethers can be achieved under strongly acidic conditions, often requiring harsh reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). A milder and more common method involves the use of Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for the cleavage of aryl ethers masterorganicchemistry.com. The reaction with BBr₃ proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl group, leading to the formation of a 3-hydroxypyrazole derivative and isopropyl bromide. This transformation is significant as it unmasks a hydroxyl group that can be used for further functionalization.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | 3-Hydroxy-1H-pyrazole-4-carboxylic acid | Lewis acid-mediated ether cleavage masterorganicchemistry.com |

| HI | Reflux | 3-Hydroxy-1H-pyrazole-4-carboxylic acid | Acid-catalyzed nucleophilic substitution (Sₙ2) masterorganicchemistry.com |

Reactivity Studies with Organometallic Reagents

The carboxylic acid functionality at the C4 position of 3-isopropoxy-1H-pyrazole-4-carboxylic acid is a key site for transformations involving organometallic reagents. The outcome of these reactions is highly dependent on the nature of the organometallic reagent used.

Reaction with Organolithium Reagents:

Carboxylic acids react with two equivalents of an organolithium reagent to produce ketones after an acidic workup researchgate.netmasterorganicchemistry.comorganicchemistrytutor.com. The first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon of the carboxylate, forming a stable dianionic tetrahedral intermediate. This intermediate is stable until it is quenched with an aqueous acid, which leads to the formation of a ketone masterorganicchemistry.comorganicchemistrytutor.comaklectures.com. This method provides a direct route to 4-acyl-3-isopropoxypyrazole derivatives.

Reaction with Grignard Reagents:

In contrast to organolithium reagents, Grignard reagents (RMgX) are generally not reactive enough to add to the resonance-stabilized carboxylate anion formed after the initial acid-base reaction leah4sci.com. Therefore, the reaction of a carboxylic acid with a Grignard reagent typically stops after the deprotonation step, yielding the magnesium salt of the carboxylic acid and a hydrocarbon organicchemistrytutor.comleah4sci.com.

However, if the carboxylic acid is first converted to its corresponding ester, for example, ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate, the reaction with a Grignard reagent proceeds differently. Grignard reagents react with esters in a double addition process to yield tertiary alcohols masterorganicchemistry.comlibretexts.org. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to give the tertiary alcohol after acidic workup masterorganicchemistry.comlibretexts.org. The regioselectivity of the Grignard addition to pyrazole esters can be influenced by the substituents on the pyrazole ring researchgate.net.

| Starting Material | Organometallic Reagent | Product after Acidic Workup | Key Intermediate |

|---|---|---|---|

| 3-Isopropoxy-1H-pyrazole-4-carboxylic acid | 2 eq. R-Li | 4-Acyl-3-isopropoxy-1H-pyrazole | Dianionic tetrahedral intermediate masterorganicchemistry.comorganicchemistrytutor.com |

| 3-Isopropoxy-1H-pyrazole-4-carboxylic acid | R-MgX | Magnesium salt of the carboxylic acid (No addition) | Carboxylate salt organicchemistrytutor.comleah4sci.com |

| Ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate | 2 eq. R-MgX | 4-(Dialkylhydroxymethyl)-3-isopropoxy-1H-pyrazole | Ketone intermediate masterorganicchemistry.comlibretexts.org |

Advanced Spectroscopic and Structural Elucidation Techniques Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of protons and carbons in the molecule. For 3-Isopropoxy-1H-pyrazole-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the isopropoxy group protons (methine and methyl), the pyrazole N-H proton, and the carboxylic acid O-H proton. The ¹³C NMR spectrum would correspondingly display signals for the pyrazole ring carbons, the isopropoxy carbons, and the carboxylic acid carbonyl carbon.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal correlations between coupled protons, for instance, between the methine and methyl protons of the isopropoxy group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C5-H | ~7.8-8.2 | ~135-140 |

| Isopropoxy CH | ~4.5-5.0 | ~70-75 |

| Isopropoxy CH₃ | ~1.3-1.5 | ~21-23 |

| Pyrazole N1-H | ~12.0-13.0 (broad) | - |

| Carboxylic Acid O-H | ~11.0-12.5 (broad) | - |

| Pyrazole C3 | - | ~155-160 |

| Pyrazole C4 | - | ~100-105 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyrazoles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. In ESI-MS, 3-Isopropoxy-1H-pyrazole-4-carboxylic acid is expected to be readily ionized. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ may be detected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. For 3-Isopropoxy-1H-pyrazole-4-carboxylic acid (C₇H₁₀N₂O₃), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula with high confidence. Analysis of the fragmentation pattern in HRMS/MS experiments can further elucidate the structure by identifying characteristic neutral losses, such as the loss of the isopropoxy group or carbon dioxide from the carboxylic acid moiety.

Table 2: Predicted Mass Spectrometry Data for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 171.0764 |

| [M-H]⁻ | 169.0620 |

Note: The molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol . Predicted m/z values are for the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid is expected to exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the isopropoxy group and the carboxylic acid will be visible in the 1200-1300 cm⁻¹ region. Additionally, N-H stretching from the pyrazole ring is expected around 3100-3300 cm⁻¹, and C-H stretching from the isopropoxy group will be observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |

| N-H (Pyrazole) | Stretching | 3100-3300 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=N, C=C (Pyrazole Ring) | Stretching | 1450-1600 |

Note: These are approximate ranges, and the exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Absorption Spectroscopy for Conjugation Analysis

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic structure of molecules, particularly the extent of conjugation within π-systems. By measuring the absorption of ultraviolet and visible light, insights into the electronic transitions between different energy levels can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in characterizing the conjugated π-electron system of the pyrazole ring in 3-Isopropoxy-1H-pyrazole-4-carboxylic acid. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.

For pyrazole derivatives, the electronic transitions are typically of the π → π* type, arising from the delocalized electrons in the aromatic ring. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the pyrazole core. In the case of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid, the isopropoxy group at the C3 position and the carboxylic acid group at the C4 position influence the electronic distribution and, consequently, the absorption spectrum. The lone pairs on the oxygen atoms of both substituents can participate in resonance with the pyrazole ring, affecting the energy of the molecular orbitals.

Table 1: Illustrative UV-Vis Absorption Data for Related Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Electronic Transition |

| Pyrazole | Gas Phase | 203 | π → π |

| 1-Phenyl-3-carbethoxypyrazolone | Not Specified | Not Specified | π → π |

| 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones | Various aprotic solvents | ~350-400 | π → π* |

This table presents representative data for analogous compounds to illustrate the typical spectral ranges for pyrazole derivatives. Specific values for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid may vary.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and packing of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions are determined.

For pyrazole-4-carboxylic acids, X-ray diffraction studies reveal important structural features, such as the planarity of the pyrazole ring and the formation of hydrogen-bonding networks. researchgate.net The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of dimers or extended chains in the crystal lattice. The NH group of the pyrazole ring also participates in hydrogen bonding. These intermolecular interactions significantly influence the physical properties of the compound, including its melting point and solubility.

Although a specific crystal structure for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid has not been reported in the available literature, data from closely related compounds, such as 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid, can provide insights into the expected structural characteristics. nih.gov The crystal structure of this analogue is stabilized by three types of intermolecular hydrogen bonds: N—H⋯O, N—H⋯N, and O—H⋯N. nih.gov

Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative (1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid)

| Parameter | Value |

| Chemical Formula | C₇H₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.966 (2) |

| b (Å) | 8.531 (2) |

| c (Å) | 10.266 (2) |

| β (°) | 95.57 (3) |

| Volume (ų) | 781.5 (3) |

| Z | 4 |

This table provides crystallographic data for an analogous compound to illustrate the type of information obtained from X-ray diffraction analysis. nih.gov The values for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid would be different.

Theoretical and Computational Studies of 3 Isopropoxy 1h Pyrazole 4 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, especially those rooted in Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 3-Isopropoxy-1H-pyrazole-4-carboxylic acid.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular and electronic structures of pyrazole (B372694) derivatives. nih.govnih.gov This method allows for the optimization of the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. For analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations have shown that the pyrazole ring system tends to adopt a planar or near-planar geometry to maximize conjugation and stability. nih.gov

Beyond geometry, DFT provides critical insights into the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap generally implies greater stability. malayajournal.orgresearchgate.net These calculations help in understanding the charge distribution across the molecule and identifying potential sites for electrophilic or nucleophilic attack.

Basis Set Selection and Methodological Considerations in DFT

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyrazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly and successfully employed functionals, known for providing a good balance between accuracy and computational cost in predicting structural and spectral properties. nih.govmdpi.comresearchgate.net

The basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals, is equally critical. Studies on pyrazole carboxylic acids and related structures frequently utilize Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p). nih.govmdpi.comresearchgate.net Larger basis sets, like 6-311++G(d,p), include diffuse functions (++) to better describe lone pairs and polarization functions (d,p) to account for the non-spherical shape of electron clouds, leading to more accurate predictions of molecular properties. mdpi.comresearchgate.netresearchgate.net The choice of basis set represents a trade-off between computational expense and the desired level of accuracy for the properties being investigated.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret experimental results or guide the characterization of newly synthesized compounds.

Computational NMR Chemical Shift Prediction

DFT calculations are routinely used to predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, combined with a functional like B3LYP and a basis set such as 6-311++G(d,p), has proven effective in calculating the chemical shifts of pyrazole analogs. mdpi.comresearchgate.net These theoretical predictions are valuable for assigning the signals in experimentally obtained spectra and for confirming the proposed molecular structure. researchgate.net For a molecule like 3-Isopropoxy-1H-pyrazole-4-carboxylic acid, computational methods can predict the distinct chemical shifts for the protons and carbons of the pyrazole ring, the isopropoxy group, and the carboxylic acid moiety.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid. Note: These are estimated values based on typical shifts for similar functional groups and should be confirmed by specific calculations or experiments.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | N-H (pyrazole) | ~12-14 |

| C-H (pyrazole, C5) | ~8.0-8.5 | |

| O-CH (isopropoxy) | ~4.5-5.0 | |

| CH₃ (isopropoxy) | ~1.3-1.5 | |

| COOH | ~12-13 | |

| ¹³C NMR | C=O (carboxylic acid) | ~165-170 |

| C3 (pyrazole, attached to O) | ~155-160 | |

| C5 (pyrazole) | ~135-140 | |

| C4 (pyrazole) | ~100-105 | |

| O-CH (isopropoxy) | ~70-75 | |

| CH₃ (isopropoxy) | ~20-25 |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. By performing a frequency calculation on the optimized geometry (at the same level of theory, e.g., B3LYP/6-311++G(d,p)), a set of vibrational modes and their corresponding frequencies (in cm⁻¹) can be obtained. derpharmachemica.comrdd.edu.iq These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For pyrazole carboxylic acids, these calculations can reliably predict characteristic peaks, such as the broad O-H stretch of the carboxylic acid group, the N-H stretch of the pyrazole ring, C=O stretching, and various C-H and C-N vibrations. researchgate.net Comparing the computed spectrum with experimental FT-IR data helps to confirm the presence of key functional groups and validate the molecular structure. researchgate.netderpharmachemica.com

Table 2: Predicted Characteristic Vibrational Frequencies for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid. Note: These are generalized frequency ranges. Calculated values are often scaled by a factor (e.g., ~0.96) to better match experimental data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) |

| N-H Stretch (Pyrazole) | 3100-3200 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Carboxylic Acid) | 1680-1720 |

| C=N, C=C Stretch (Pyrazole Ring) | 1450-1600 |

| C-O Stretch (Ether) | 1200-1250 |

UV-Vis Absorption Wavelength Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netiaea.org This calculation provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and their corresponding oscillator strengths (intensities). mdpi.commdpi.com Studies on related pyrazole systems have successfully used TD-DFT, often with the B3LYP functional and in conjunction with a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions. researchgate.netresearchgate.net For 3-Isopropoxy-1H-pyrazole-4-carboxylic acid, TD-DFT would be used to predict the π→π* and n→π* transitions characteristic of the conjugated pyrazole system, which are expected to occur in the UV region.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for 3-Isopropoxy-1H-pyrazole-4-carboxylic acid in a Polar Solvent.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| ~210-230 | High | π → π |

| ~260-280 | Low-Medium | n → π / π → π* |

Analysis of Electronic Properties

The electronic properties of pyrazole derivatives are fundamental to understanding their reactivity and potential applications, from drug design to materials science. ekb.eg Computational methods, particularly Density Functional Theory (DFT), provide detailed insights into their electronic structure. eurasianjournals.com

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. acs.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy relates to its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller energy gap suggests higher reactivity and lower stability. ijarset.com

For pyrazole derivatives, FMO analysis helps in assessing internal charge transfer and predicting reactive regions within the molecule. researchgate.net For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an analog of the title compound, calculated a HOMO-LUMO energy gap of approximately 4.458 eV. This relatively large gap suggests high electronic stability and low chemical reactivity under normal conditions. nih.gov The distribution of these orbitals is also key; typically, in such molecules, the HOMO and LUMO are distributed across the pyrazole and substituent rings, indicating the pathways for electronic transitions. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties of a Pyrazole Carboxylic Acid Analog

| Property | Value |

|---|---|

| HOMO Energy | -6.321 eV |

| LUMO Energy | -1.863 eV |

| Energy Gap (ΔE) | 4.458 eV |

Data derived from a theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a structural analog. nih.gov

Organic materials with extensive delocalized π-electron systems, such as pyrazole derivatives, have garnered significant attention for their potential in non-linear optical (NLO) applications. researchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical data storage and signal processing. researchgate.netjhuapl.edu The NLO response of a molecule is related to its ability to polarize in the presence of an applied electric field, quantified by parameters like polarizability (α) and the first-order hyperpolarizability (β). ekb.egresearchgate.net

Computational studies on pyrazolyl quinolinone derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can create a "push-pull" system, enhancing the NLO properties. ekb.eg Calculations of polarizability (α) and first-order hyperpolarizability (β) for these analogs have demonstrated promising optical properties, often compared to standard NLO materials like para-nitroaniline (PNA). ekb.eg The isopropoxy and carboxylic acid groups on the 3-Isopropoxy-1H-pyrazole-4-carboxylic acid scaffold could similarly influence its NLO response.

Table 2: Calculated NLO Properties for a Pyrazole Analog

| Property | Calculated Value (esu) |

|---|---|

| Polarizability (α) | 20.0 x 10⁻²⁴ |

| First-Order Hyperpolarizability (β) | 5.0 x 10⁻³⁰ |

Values are representative based on studies of pyrazole derivatives and are presented for illustrative purposes. ekb.eg

Global reactivity descriptors derived from FMO energies, such as chemical hardness (η) and chemical potential (μ), provide further insights into a molecule's stability and reactivity. researchgate.net Chemical hardness (η) is a measure of resistance to change in electron distribution or charge transfer and is calculated as half the energy gap (η = (E_LUMO - E_HOMO) / 2). ijarset.com Molecules with a large energy gap are considered "hard," implying low reactivity, while those with a small gap are "soft" and more reactive. ijarset.com

Chemical potential (μ), calculated as μ = (E_HOMO + E_LUMO) / 2, measures the propensity of electrons to escape from a system. researchgate.net Other related descriptors include electronegativity (χ = -μ) and the global electrophilicity index (ω = μ²/2η), which quantifies a molecule's ability to accept electrons. ekb.egresearchgate.net For pyrazole derivatives, these calculated parameters help in comparing the reactivity among different analogs and understanding their behavior in chemical reactions. ekb.eg A lower chemical hardness value for a pyrazole derivative indicates it is more reactive. ijarset.com

Table 3: Global Reactivity Descriptors for a Pyrazole Analog

| Descriptor | Formula | Representative Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.229 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.092 |

| Electronegativity (χ) | -μ | 4.092 |

| Global Electrophilicity (ω) | μ²/2η | 3.753 |

Values derived from the FMO data of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed picture of how a reaction proceeds. mdpi.comnih.gov

For example, computational studies have been used to propose mechanisms for the synthesis of various pyrazole compounds, such as the multi-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles. researchgate.net In another study, the mechanism for pyrazole formation from alkynes, nitriles, and titanium imido complexes was investigated in-depth, revealing that the critical N-N bond formation occurs through an oxidation-induced electrocyclic ring closure on a titanium center. nih.gov These computational approaches allow researchers to understand the role of catalysts, intermediates, and the stereochemistry of reactions involving the pyrazole core. mdpi.comresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Studies

The pyrazole ring, containing both a Brønsted acidic NH group and a basic Schiff-base nitrogen atom, is highly capable of forming intermolecular hydrogen bonds. mdpi.com These interactions are crucial in determining the supramolecular structure and physical properties of pyrazole derivatives in the solid state. researchgate.net

Computational and experimental studies on pyrazole carboxylic acids have revealed the formation of robust hydrogen-bonded networks. researchgate.netnih.gov For instance, 1H-pyrazole-4-carboxylic acid has been shown to form hydrogen-bonded ribbons where the carboxylic acid group of one molecule interacts with the pyrazole ring of an adjacent molecule. researchgate.net These interactions typically involve an O-H···N bond between the carboxylic acid and the basic pyrazole nitrogen, and an N-H···O bond between the pyrazole NH group and the carbonyl oxygen of the carboxylic acid. researchgate.netresearchgate.net The presence of the isopropoxy group in 3-Isopropoxy-1H-pyrazole-4-carboxylic acid may introduce additional, weaker C-H···O interactions, further influencing the crystal packing. The study of these hydrogen bonding patterns is essential for crystal engineering and understanding the properties of the material. nih.govresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Role as Building Blocks for Complex Organic Molecules

Pyrazole (B372694) carboxylic acids are well-established as versatile precursors for synthesizing a multitude of complex organic structures, particularly those with pharmaceutical or agrochemical applications. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, or acid chlorides, while the pyrazole ring can participate in various coupling and condensation reactions.

This reactivity profile suggests that 3-Isopropoxy-1H-pyrazole-4-carboxylic acid is a valuable starting material for multi-step syntheses. For instance, the pyrazole core is a key feature in several commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHI). While many of these fungicides utilize a 3-(difluoromethyl) pyrazole moiety, the underlying synthetic strategies often involve the derivatization of the pyrazole-4-carboxylic acid. It is plausible that 3-Isopropoxy-1H-pyrazole-4-carboxylic acid could be used to create novel bioactive molecules through similar synthetic pathways, where the isopropoxy group could modulate the compound's lipophilicity and metabolic stability.

The general synthetic utility of pyrazole carboxylic acids is highlighted by their use in creating fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The synthesis often begins with a substituted pyrazole-4-carboxylate, which undergoes cyclization with various reagents to form the bicyclic system.

| Starting Material Class | Reaction Type | Resulting Complex Molecule Class | Potential Significance |

|---|---|---|---|

| Pyrazole-4-carboxylic acids | Amidation | Pyrazole-4-carboxamides | Scaffolds for fungicides, insecticides, and pharmaceuticals |

| 5-Amino-pyrazole-4-carboxylates | Cyclocondensation | Pyrazolo[3,4-d]pyrimidinones | Biologically active fused heterocycles |

| Pyrazole-4-carbaldehydes (derived from the carboxylic acid) | Condensation/Cyclization | Substituted Pyridines/Pyranopyrazoles | Novel biheterocyclic compounds for pharmacological screening |

Development of Novel Catalysts and Ligands

3-Isopropoxy-1H-pyrazole-4-carboxylic acid can function as a versatile ligand. The pyrazole nitrogen atoms can coordinate to a metal, while the carboxylic acid group can either bind to the same or another metal center, acting as a bridging ligand, or be used to attach the ligand to a solid support. The isopropoxy group at the 3-position can influence the solubility and electronic properties of the resulting metal complex.

While specific catalytic systems based on 3-Isopropoxy-1H-pyrazole-4-carboxylic acid are not yet detailed in the literature, related pyrazole-based ligands have demonstrated significant activity in various reactions. For example, copper complexes with pyrazole ligands have been shown to catalyze oxidation reactions, and iridium complexes with 2-(1H-pyrazol-3-yl)pyridine ligands are effective for the dehydrogenation of formic acid. This suggests a strong potential for developing new catalysts derived from the title compound for a range of organic transformations.

| Metal Center | Pyrazole Ligand Class | Catalytic Application | Role of Pyrazole Ligand |

|---|---|---|---|

| Copper (Cu) | Tripodal Pyrazoles | Catechol Oxidation | Mimics active site of catecholase enzyme |

| Manganese (Mn) | Generic Pyrazole Ligands | Transfer Hydrogenation | Improves catalyst efficiency and stability |

| Iridium (Ir) | 2-(1H-pyrazol-3-yl)pyridines | Formic Acid Dehydrogenation | Acts as a proton-responsive, bifunctional ligand |

| Cobalt (Co) | 3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution/Reduction Reaction (OER/ORR) | Forms a bifunctional electrocatalyst |

Synthesis of Advanced Materials

The ability of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid to act as a linker molecule makes it an ideal candidate for the synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, creating well-defined, porous structures with exceptionally high surface areas.

The design of MOFs relies on the geometry and connectivity of the organic linker. Pyrazole carboxylic acids are excellent choices for MOF synthesis because they offer multiple coordination points (the pyrazole nitrogens and the carboxylate oxygens), leading to robust and diverse network topologies. The combination of the pyrazole ring and the carboxylic acid group can form strong, stable linkages with metal ions like zinc (Zn), cadmium (Cd), and aluminum (Al).

The isopropoxy substituent on the pyrazole ring of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid could be used to functionalize the pores of a resulting MOF. This functionalization can tune the material's properties, such as its affinity for specific guest molecules, making it suitable for applications in gas storage, separation, and sensing. For example, MOFs based on pyrazole dicarboxylates have shown high efficiency and selectivity in capturing formaldehyde (B43269) from the air. The structural features of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid are well-suited for constructing similar functional materials.

| MOF Class | Metal Ion | Pyrazole-Carboxylate Ligand Example | Key Properties & Applications |

|---|---|---|---|

| Zn-MOF | Zinc (Zn) | Pyrazole functionalized carboxylic acids | Anionic framework, size-selective adsorption of organic dyes |

| Al-MOF (MOF-303) | Aluminum (Al) | Pyrazole dicarboxylate | Porous, water-stable, selective capture of formaldehyde |

| Cd-Coordination Polymer | Cadmium (Cd) | 3-methyl-1H-pyrazole-4-carboxylic acid | 3D network structure, green fluorescence |

Biological and Agrochemical Research Applications of 3 Isopropoxy 1h Pyrazole 4 Carboxylic Acid Derivatives

Molecular Target Identification and Ligand Design Studies

The 3-isopropoxy-1H-pyrazole-4-carboxylic acid core has been instrumental in the design of targeted therapies. Its derivatives have been investigated for their ability to interact with specific biological targets, leading to the development of potent inhibitors and modulators of cellular pathways.

Enzyme Inhibition Mechanism Research (e.g., Dihydroorotate (B8406146) Dehydrogenase)

A significant area of research for derivatives of this scaffold has been in the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH a prime target for antiviral, immunosuppressive, and anticancer therapies.

In one line of research, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives were synthesized and evaluated for their ability to inhibit human DHODH. This work led to the identification of highly active compounds, such as 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine. The inhibition of DHODH by this compound was confirmed through a variety of in vitro assays, including enzymatic tests and cell-based assays that measured viral replication and cellular growth. Notably, this derivative was found to be more potent than the established DHODH inhibitors, brequinar (B1684385) and teriflunomide (B560168), highlighting the potential of this chemical series for developing new immunosuppressive agents. The structure-activity relationship studies emphasized the importance of the isopropoxy group at the 3-position of the pyrazole (B372694) ring for potent DHODH inhibition.

Table 1: Comparison of DHODH Inhibitory Activity

| Compound | Target | Key Findings |

|---|---|---|

| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Human Dihydroorotate Dehydrogenase (DHODH) | More active than known inhibitors brequinar and teriflunomide in in vitro assays. |

| Brequinar | Human Dihydroorotate Dehydrogenase (DHODH) | A known inhibitor of DHODH, used as a comparator in studies. |

| Teriflunomide | Human Dihydroorotate Dehydrogenase (DHODH) | Another established DHODH inhibitor for comparative analysis. |

Receptor Agonism/Antagonism Studies (e.g., Peroxisome Proliferator-Activated Receptors)

While direct studies on 3-isopropoxy-1H-pyrazole-4-carboxylic acid derivatives as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) are not extensively documented, the broader pyrazole-4-carboxylic acid scaffold has shown significant promise in this area. PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases.

Research into structurally related compounds has demonstrated the potential of the pyrazole-4-carboxylic acid core to generate selective PPAR agonists. For instance, a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives were developed as human PPARα-selective agonists. One of the lead compounds from this series was as effective as the commercial drug fenofibrate (B1672516) in reducing elevated plasma triglyceride levels in animal models. nih.gov In a separate study, 1,3-diphenyl-1H-pyrazole derivatives were identified as a new class of potent PPARγ partial agonists through a combination of virtual screening and in vitro assays. researchgate.net These findings suggest that the 3-isopropoxy-1H-pyrazole-4-carboxylic acid framework could be a valuable starting point for the design of novel PPAR modulators with tailored selectivity and activity profiles.

Scaffold for Novel Biologically Active Compounds

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The 3-isopropoxy-1H-pyrazole-4-carboxylic acid structure, in particular, offers a versatile platform for the synthesis of new chemical entities with a wide range of potential therapeutic applications. The ability to modify the core structure at multiple positions allows for the fine-tuning of physicochemical properties and biological activity.

The pyrazole carboxylic acid moiety is a key structural feature in compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. eurekaselect.com The isopropoxy group can enhance lipophilicity and influence the binding of the molecule to its biological target. The carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, which can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.

Agrochemical Development Research

The pyrazole-4-carboxamide structure is a well-established and highly successful scaffold in the agrochemical industry, particularly in the development of fungicides. scielo.brnih.gov Many commercial fungicides are based on this core structure, which targets the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

Research in this area has led to the development of a number of highly effective pyrazole amide fungicides. While specific research on 3-isopropoxy derivatives is not widely published, the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been extensively studied and commercialized. mdpi.comresearchgate.net These compounds, such as isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr, have demonstrated broad-spectrum fungicidal activity against a variety of plant pathogens. mdpi.com The development of these compounds showcases the potential of the 3-alkoxy-1H-pyrazole-4-carboxylic acid scaffold in creating new and effective crop protection solutions. The isopropoxy group, as an alternative to the difluoromethyl group, could offer a different spectrum of activity, selectivity, or physicochemical properties beneficial for agrochemical applications.

Table 2: Commercial Pyrazole Amide Fungicides

| Fungicide | Key Structural Feature |

|---|---|

| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Sedaxane | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Benzovindiflupyr | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

Metal Chelation Studies in Chemical Biology

The pyrazole-4-carboxylic acid moiety possesses the ability to coordinate with metal ions, making its derivatives interesting candidates for metal chelation studies in chemical biology. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group can act as donor atoms, forming stable complexes with a variety of metals.

While specific studies on the metal chelation properties of 3-isopropoxy-1H-pyrazole-4-carboxylic acid are limited, research on related pyrazole-4-carboxylic acid derivatives has demonstrated their coordination capabilities. For example, mononuclear and polynuclear metal complexes of 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium(II) and cobalt(II) have been synthesized and characterized. rsc.org These studies have revealed the formation of diverse coordination architectures, including three-dimensional networks with potential applications in catalysis and materials science. rsc.org The ability of these compounds to bind to metal ions suggests that derivatives of 3-isopropoxy-1H-pyrazole-4-carboxylic acid could be explored for their potential to modulate the activity of metalloenzymes or to act as metal-sequestering agents.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental responsibility is driving the development of "green" synthetic methodologies. For 3-Isopropoxy-1H-pyrazole-4-carboxylic acid and its analogs, future synthetic strategies are expected to prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources. mdpi.comresearchgate.netmdpi.com

Key areas of development include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze key steps in the synthesis can lead to higher selectivity and milder reaction conditions compared to traditional chemical catalysts. The use of robust biocatalysts, such as immobilized lipases, is a promising avenue for reactions like esterification. rsc.org

Continuous Flow Chemistry: Upgrading synthesis from batch to continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability. rsc.org This technology offers precise control over reaction parameters, leading to higher yields and purity.

Eco-Friendly Solvents: Research is moving towards replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. mdpi.com Sonochemistry, which uses ultrasonic irradiation, can also facilitate reactions in environmentally benign solvents like water. mdpi.comresearchgate.net

Catalytic Innovations: The exploration of novel catalysts, including inexpensive metals like copper or magnetic nanoparticles, can lead to more efficient and easily recyclable catalytic systems for key reactions such as C-H arylation of the pyrazole (B372694) ring. mdpi.comresearchgate.net

Exploration of Novel Derivatization Pathways

The functional groups of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid offer multiple sites for chemical modification, enabling the creation of large libraries of novel compounds with diverse properties. Future research will focus on systematically exploring these derivatization pathways.

The primary sites for derivatization are:

The Carboxylic Acid Group: This group is readily converted into a variety of other functional groups.

The Pyrazole Ring Nitrogens: The N-H of the pyrazole ring can be substituted to introduce different functionalities.

Future derivatization efforts will likely concentrate on synthesizing a range of new molecules by targeting these reactive sites.

| Target Site | Reaction Type | Potential Functional Group |

| Carboxylic Acid | Amidation | Carboxamides |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Reduction | Alcohols |

| Pyrazole N-H | N-Alkylation | N-Alkyl pyrazoles |

| Pyrazole N-H | N-Arylation | N-Aryl pyrazoles |

| Pyrazole N-H | N-Acylation | N-Acyl pyrazoles |

The synthesis of carboxamides is particularly noteworthy, as this class of compounds derived from similar pyrazole carboxylic acids has shown significant biological activity in fields like agriculture and medicine. jocpr.commdpi.comnih.govmdpi.com

Advanced Computational Studies for Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. Advanced computational studies will play a crucial role in predicting the physicochemical properties and potential applications of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid and its derivatives, thereby guiding synthetic efforts. researchgate.netresearchgate.net

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries and predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These properties are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics. researchgate.netresearchgate.net

Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict how a molecule might bind to a specific protein target, such as an enzyme or receptor. nih.govnih.gov This is critical in the rational design of new potential therapeutic agents. Molecular dynamics simulations can further elucidate the stability and interaction of the molecule within the binding site over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

| Computational Method | Predicted Properties / Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, stability. researchgate.netresearchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, photophysical properties. researchgate.net |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes). nih.govnih.gov |

| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes. nih.gov |

| QSAR / Topomer CoMFA | Prediction of biological activity for new derivatives. mdpi.com |

Multidisciplinary Research at the Interface of Chemistry and Biology/Materials Science

The versatile structure of the pyrazole scaffold suggests that 3-Isopropoxy-1H-pyrazole-4-carboxylic acid is a promising building block for creating novel molecules with applications that span multiple scientific disciplines. mdpi.commdpi.combohrium.com

Medicinal Chemistry and Chemical Biology: Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal properties. mdpi.comacs.orgresearchgate.neteurekaselect.com Future work will likely involve synthesizing derivatives of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid and screening them for various biological activities. For instance, amides derived from the similar 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are used in commercial fungicides. mdpi.comwikipedia.org This suggests a potential trajectory for developing new agrochemicals or pharmaceuticals.

Materials Science: Pyrazole-containing compounds are being explored for their use in functional materials. Their ability to coordinate with metal ions makes them suitable as ligands in the development of metal-organic frameworks (MOFs) or molecular sensors. mdpi.com Furthermore, nitrogen-rich heterocyclic compounds, including pyrazoles, are investigated for applications as energetic materials. mdpi.comacs.org Derivatization of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid could lead to new materials with tailored optical, electronic, or energetic properties.

This multidisciplinary approach, combining synthetic chemistry with biological screening and materials characterization, will be essential to fully realize the potential of this promising chemical entity.

Q & A

Q. What are the common synthetic routes for preparing 3-Isopropoxy-1H-pyrazole-4-carboxylic acid, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves:

- Step 1 : Alkoxylation of a pyrazole precursor (e.g., 1H-pyrazole-4-carboxylic acid) using isopropyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group at the 3-position .

- Step 2 : Acidic or enzymatic hydrolysis to ensure the carboxylic acid moiety remains intact .

Key Parameters : - Temperature : Reactions are often conducted at 80–100°C to optimize nucleophilic substitution efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal during purification to avoid impurities .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid?

Methodological Answer :

- ¹H NMR : Key signals include:

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O-C stretch of ether) .

- MS : Molecular ion peak at m/z 200.2 (calculated for C₈H₁₂N₂O₃) with fragmentation patterns confirming the isopropoxy group .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrazole ring in 3-Isopropoxy-1H-pyrazole-4-carboxylic acid at the 1H and 4-positions?

Methodological Answer :

- 1H-Position :

- Use protecting groups (e.g., Boc for the carboxylic acid) to direct electrophilic substitution (e.g., nitration) at the NH position .

- Metal-catalyzed C-H activation (e.g., Pd-mediated coupling) for arylations .

- 4-Position :

Methodological Answer :

- Tautomer Analysis : DFT calculations (B3LYP/6-311+G(d,p)) reveal the 1H-pyrazole tautomer is energetically favored over 2H due to intramolecular hydrogen bonding between the carboxylic acid and pyrazole N .

- Solvent Effects :

Q. What mechanistic insights explain contradictory data in the oxidation/reduction behavior of 3-Isopropoxy-1H-pyrazole-4-carboxylic acid derivatives?

Methodological Answer :

- Oxidation :

- The isopropoxy group stabilizes radical intermediates during oxidation, leading to regioselective formation of ketones at the pyrazole C5 position . Contradictions arise when competing pathways (e.g., overoxidation to CO₂) dominate under high-temperature conditions .

- Reduction :

- Catalytic hydrogenation (Pd/C, H₂) selectively reduces the pyrazole ring to a pyrrolidine derivative, but side reactions (e.g., ether cleavage) occur if reaction times exceed 12 hours .

Safety and Handling

Q. What precautions are critical when handling 3-Isopropoxy-1H-pyrazole-4-carboxylic acid in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .

- Storage : Keep in a desiccator at 4°C to prevent hydrolysis of the isopropoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products